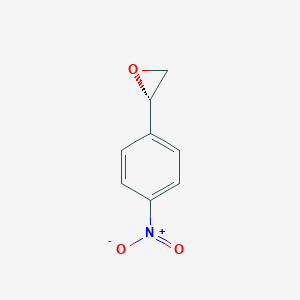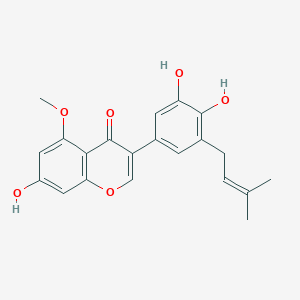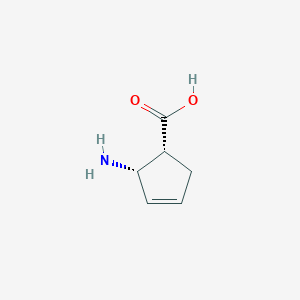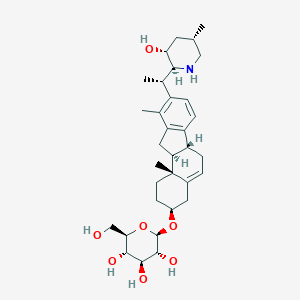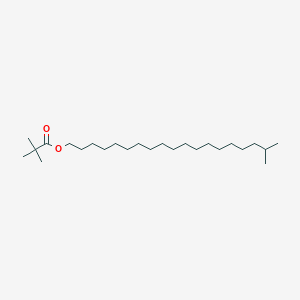
18-Methylnonadecyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Methylnonadecyl 2,2-dimethylpropanoate is a synthetic compound that belongs to the group of pheromones. It is commonly used in scientific research as a tool for studying insect behavior and ecology. This compound is known to be an effective attractant for several insect species, including the red palm weevil, the peach fruit fly, and the grapevine moth.
Mecanismo De Acción
The mechanism of action of 18-Methylnonadecyl 2,2-dimethylpropanoate is not fully understood. However, it is believed that this compound acts as a pheromone, which is a chemical signal that is used by insects to communicate with each other. Insects use pheromones to attract mates, mark territories, and signal danger. 18-Methylnonadecyl 2,2-dimethylpropanoate is believed to mimic the natural pheromones produced by insects, which makes it an effective attractant.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 18-Methylnonadecyl 2,2-dimethylpropanoate on insects are not well understood. However, it is believed that this compound acts on the olfactory system of insects, which is responsible for detecting and processing chemical signals. The use of 18-Methylnonadecyl 2,2-dimethylpropanoate in traps has been shown to reduce insect populations, which suggests that this compound may have a negative impact on insect reproduction and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 18-Methylnonadecyl 2,2-dimethylpropanoate in lab experiments offers several advantages. This compound is easy to synthesize, and it is relatively inexpensive compared to other pheromones. Additionally, 18-Methylnonadecyl 2,2-dimethylpropanoate is an effective attractant for several insect species, which makes it a useful tool for studying insect behavior and ecology. However, there are also limitations to the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in lab experiments. The effects of this compound on non-target species are not well understood, which could lead to unintended consequences. Additionally, the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in field experiments may be limited by environmental factors, such as temperature and humidity.
Direcciones Futuras
There are several future directions for the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in scientific research. One potential application is the development of more effective traps for monitoring and controlling insect populations. Additionally, the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in combination with other attractants may lead to the development of more targeted pest control strategies. Further research is also needed to better understand the biochemical and physiological effects of this compound on insects and non-target species. Finally, the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in combination with genetic engineering techniques may lead to the development of novel pest control strategies.
Métodos De Síntesis
The synthesis of 18-Methylnonadecyl 2,2-dimethylpropanoate involves the reaction of 18-methylnonadecanol with 2,2-dimethylpropanoic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a colorless liquid with a fruity odor.
Aplicaciones Científicas De Investigación
The use of 18-Methylnonadecyl 2,2-dimethylpropanoate in scientific research is primarily focused on the study of insect behavior and ecology. This compound is known to be an effective attractant for several insect species, and it is commonly used in traps to monitor and control insect populations. The use of 18-Methylnonadecyl 2,2-dimethylpropanoate in scientific research has led to a better understanding of insect behavior, mating patterns, and population dynamics.
Propiedades
Número CAS |
137028-15-0 |
|---|---|
Nombre del producto |
18-Methylnonadecyl 2,2-dimethylpropanoate |
Fórmula molecular |
C25H50O2 |
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
18-methylnonadecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H50O2/c1-23(2)21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-27-24(26)25(3,4)5/h23H,6-22H2,1-5H3 |
Clave InChI |
HLPUIYHSLAVSHY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Otros números CAS |
125496-22-2 |
Pictogramas |
Irritant |
Sinónimos |
ISOARACHIDYL NEOPENTANOATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



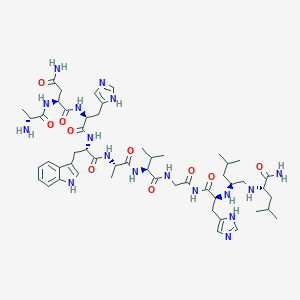
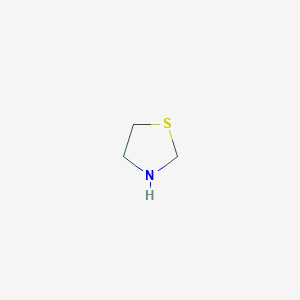
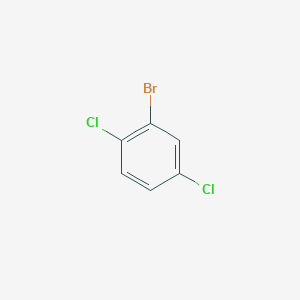
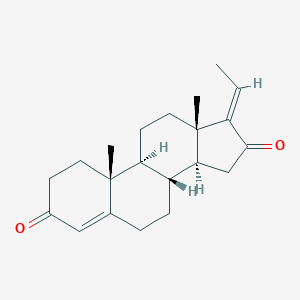
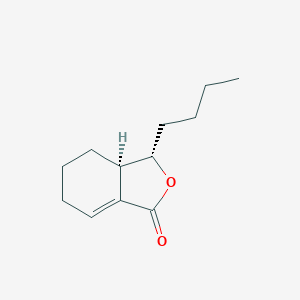
![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)
